molecular formula C13H20N6O4 B12354939 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B12354939
M. Wt: 324.34 g/mol
InChI Key: LCOLDZAMOSETFU-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a purine base linked to an amino acid derivative. It is often studied for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate typically involves multiple steps. One common method includes the reaction of a purine derivative with an amino acid ester. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups to the purine base .

Scientific Research Applications

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in antiviral and anticancer therapies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of these targets, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate is unique due to its specific amino acid derivative, which can influence its pharmacokinetic properties and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20)/t8-,9?/m0/s1

InChI Key

LCOLDZAMOSETFU-IENPIDJESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=N)NC2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.